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molecular formula C7H7ClN4 B8499303 4-Amino-2-chloro-6-ethylpyrimidine-5-carbonitrile CAS No. 54356-35-3

4-Amino-2-chloro-6-ethylpyrimidine-5-carbonitrile

Cat. No. B8499303
M. Wt: 182.61 g/mol
InChI Key: IZRBOXKAHCPSKF-UHFFFAOYSA-N
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Patent
US08329717B2

Procedure details

With stirring, 200 ml of conc. hydrochloric acid are slowly added dropwise to 37.57 g of ca. 80% strength (178.76 mmol) of sodium cyano[1-(dicyanomethylidene)propyl]-azanide such that the reaction temperature does not exceed 30° C. The reaction mixture is then added to ca. 600 ml of ice water and the solid that is formed is isolated by filtering off with suction. After drying, 33.89 g of 4-amino-2-chloro-6-ethylpyrimidine-5-carbonitrile with the melting point 226.5° C. are obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
sodium cyano[1-(dicyanomethylidene)propyl]-azanide
Quantity
178.76 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([N-:4][C:5](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH2:6][CH3:7])#[N:3].[Na+]>>[NH2:12][C:11]1[C:8]([C:9]#[N:10])=[C:5]([CH2:6][CH3:7])[N:4]=[C:2]([Cl:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
sodium cyano[1-(dicyanomethylidene)propyl]-azanide
Quantity
178.76 mmol
Type
reactant
Smiles
C(#N)[N-]C(CC)=C(C#N)C#N.[Na+]
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
CUSTOM
Type
CUSTOM
Details
the solid that is formed
CUSTOM
Type
CUSTOM
Details
is isolated
FILTRATION
Type
FILTRATION
Details
by filtering off with suction
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1C#N)CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 33.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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